

An In-depth Technical Guide on 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Cat. No.: B158564

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CAS Number: 345287-92-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and significant pharmacological activities.^[1] Xanthones are characterized by a dibenzo- γ -pyrone scaffold and are found in a select number of higher plant families, fungi, and lichens.^[1] This technical guide provides a comprehensive overview of the available information on **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, including its chemical and physical properties. Due to the limited specific research on this particular xanthone, this guide also incorporates general methodologies and known biological activities of closely related xanthone derivatives to provide a broader context for researchers.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**. The following table summarizes the available computed and vendor-supplied data.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₇	PubChem[2]
Molecular Weight	304.25 g/mol	PubChem[2]
CAS Number	345287-92-5	PubChem[2]
Boiling Point	581.9 ± 50.0 °C at 760 mmHg	MySkinRecipes[3]
Density	1.5 ± 0.1 g/cm ³	MySkinRecipes[3]
Storage Temperature	2-8 °C	MySkinRecipes[3]

Natural Occurrence

1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been identified as a natural product in the following plant species:

- Monnina salicifolia[2]
- Securidaca longepedunculata[4]

Experimental Protocols

Specific experimental protocols for the synthesis or biological evaluation of **1,3,6-Trihydroxy-2,5-dimethoxyxanthone** are not readily available in the current scientific literature. However, this section provides general methodologies for the isolation and synthesis of xanthenes, which can be adapted for this specific compound.

General Protocol for Isolation of Xanthenes from Natural Sources

The isolation of xanthenes from plant material typically involves extraction followed by chromatographic separation.

Materials:

- Dried and powdered plant material (e.g., root bark, leaves)

- Solvents for extraction (e.g., n-hexane, ethyl acetate, methanol)
- Silica gel for column chromatography
- Sephadex LH-20 for gel filtration chromatography
- Solvents for chromatography (e.g., mixtures of hexane, ethyl acetate, chloroform, methanol)
- Thin Layer Chromatography (TLC) plates for monitoring separation
- Rotary evaporator

Procedure:

- **Extraction:** The dried and powdered plant material is sequentially extracted with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate, and then methanol. This gradient extraction helps to separate compounds based on their polarity.
- **Concentration:** The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
- **Column Chromatography:** The crude extract rich in xanthenes (typically the ethyl acetate or methanol extract) is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by TLC to identify those containing xanthone-like compounds (visualized under UV light).
- **Further Purification:** Fractions containing the target xanthone are combined and may require further purification steps, such as repeated column chromatography or gel filtration chromatography on Sephadex LH-20, until a pure compound is obtained.
- **Structure Elucidation:** The structure of the isolated pure compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.^[1]



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General workflow for the isolation of xanthenes.

General Protocol for Chemical Synthesis of the Xanthone Core

The Grover, Shah, and Shah (GSS) reaction is a classical method for the synthesis of the xanthone scaffold.^[5]

Materials:

- A substituted 2-hydroxybenzoic acid
- A substituted phenol (e.g., phloroglucinol)
- Condensing agent (e.g., zinc chloride, phosphorus oxychloride, or Eaton's reagent)
- Solvent (if required)

Procedure:

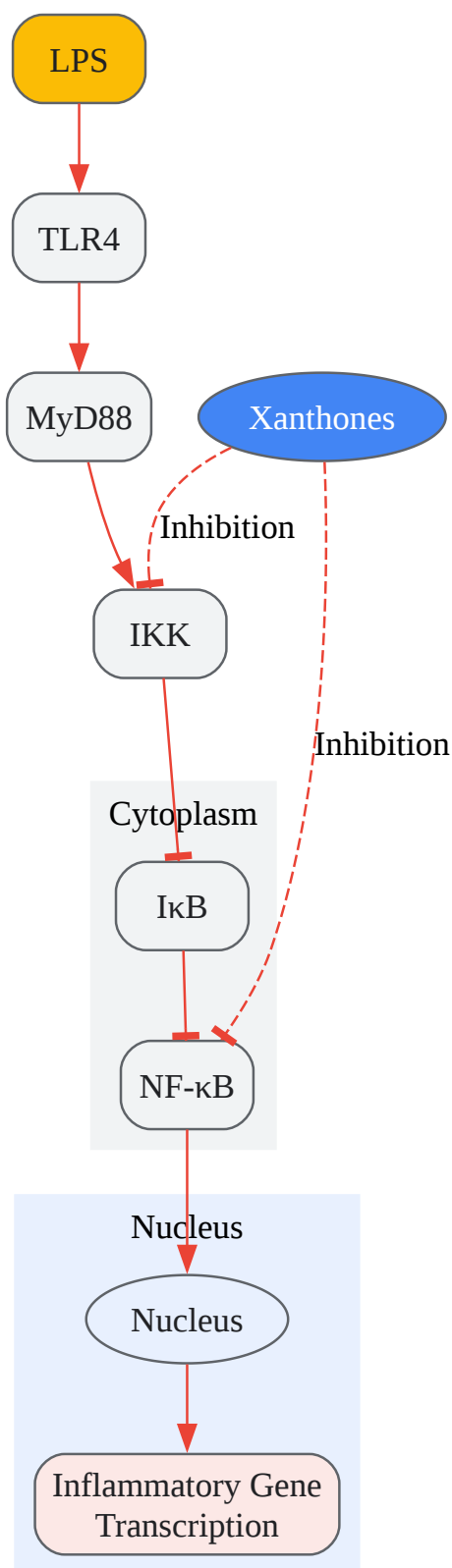
- **Reaction Setup:** The 2-hydroxybenzoic acid and the phenol are mixed with the condensing agent. The reaction can be carried out with or without a solvent and may require heating.
- **Reaction Monitoring:** The progress of the reaction is monitored by TLC.
- **Work-up:** Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.
- **Purification:** The crude product is filtered, dried, and purified by recrystallization or column chromatography to yield the pure xanthone.

Biological Activity and Signaling Pathways

While there is no specific biological activity data or signaling pathway information for **1,3,6-Trihydroxy-2,5-dimethoxyxanthone**, the xanthone class of compounds is well-documented to possess a wide range of pharmacological effects. The following table summarizes some of the reported activities for structurally related xanthenes.

Biological Activity	Compound(s)	Cell Lines / Model	Reported Effect	Reference
Anticancer	1,3,6-Trihydroxyxanthone derivatives	Murine leukemia P388 cells	Cytotoxicity	[5]
Antioxidant	1,3,6-Trihydroxyxanthone	In vitro assays	Scavenging of free radicals and reactive oxygen species	[5]
Anti-fungal	1,3,6-Trihydroxy-5-methoxyxanthone	Not specified	Anti-fungal effect	[6]

Xanthenes are known to exert their biological effects through the modulation of various signaling pathways. For instance, in the context of inflammation, some xanthenes have been shown to inhibit the NF- κ B signaling pathway, a key regulator of the inflammatory response.

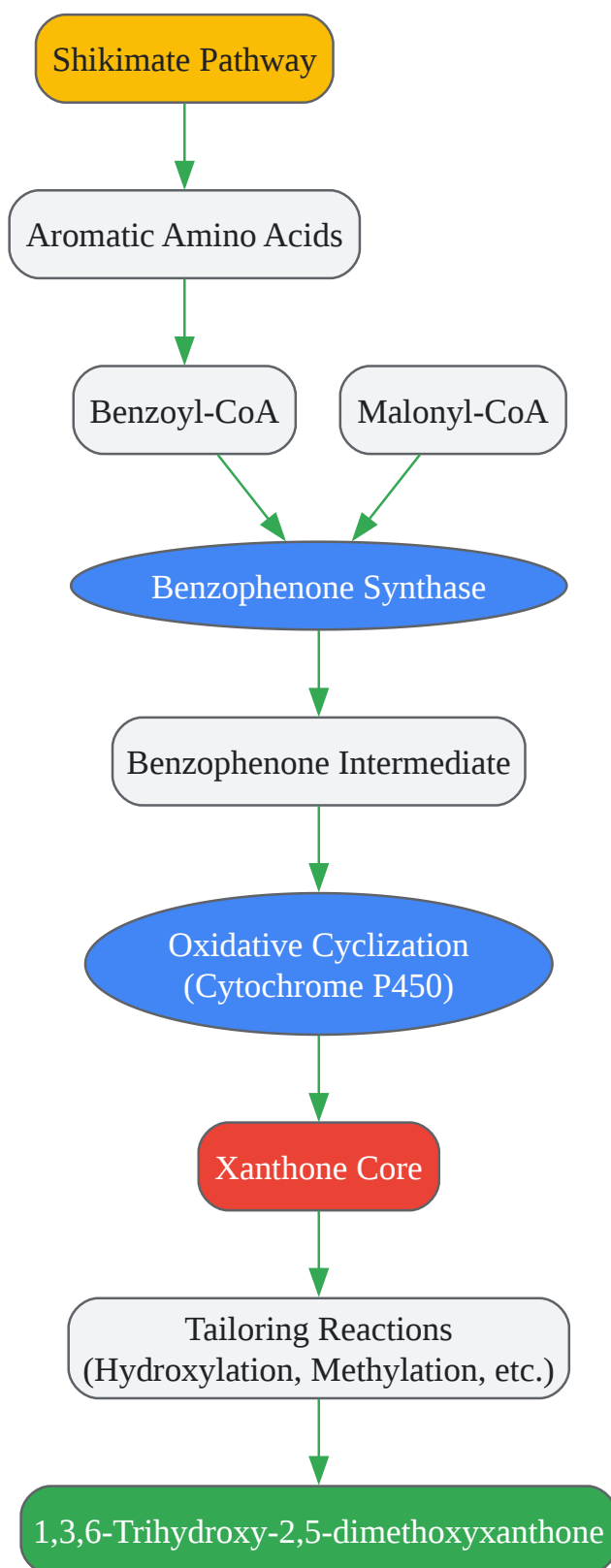


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General inflammatory signaling pathway modulated by some xanthones.

Biosynthesis

The biosynthesis of the xanthone core in plants generally proceeds through the shikimate pathway, leading to the formation of a benzophenone intermediate, which then undergoes oxidative cyclization.



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A generalized biosynthetic pathway for xanthenes.

Conclusion and Future Directions

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone with potential biological activities, as suggested by its structural class. However, there is a significant gap in the scientific literature regarding its specific synthesis, pharmacological properties, and mechanism of action. Future research should focus on the total synthesis of this compound to enable detailed biological evaluation. In vitro and in vivo studies are necessary to elucidate its potential anticancer, anti-inflammatory, antioxidant, and other therapeutic effects. Furthermore, investigations into its interactions with specific cellular targets and signaling pathways will be crucial to understanding its mechanism of action and potential for drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 1,3,6-Trihydroxy-2,5-dimethoxyxanthone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158564#1-3-6-trihydroxy-2-5-dimethoxyxanthone-cas-number-345287-92-5]

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